
Daunorubicin oxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daunorubicin oxime hydrochloride is a derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy for various types of cancer. This compound is known for its potent antitumor activity, which is achieved through its ability to intercalate into DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and transcription processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of daunorubicin oxime hydrochloride typically involves the modification of daunorubicin through the formation of an oxime bond. This process can be carried out by reacting daunorubicin with hydroxylamine under acidic conditions to form daunorubicin oxime, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification of the compound is typically achieved through preparative high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Daunorubicin oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups on the sugar moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various daunorubicin derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Daunorubicin oxime hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying the chemical behavior of anthracyclines and their derivatives.
Biology: The compound is employed in research on DNA interactions and the mechanisms of drug resistance in cancer cells.
Medicine: this compound is investigated for its potential use in targeted drug delivery systems and as a component of bioconjugates for cancer therapy
Industry: The compound is used in the development of new anticancer drugs and formulations
Wirkmechanismus
Daunorubicin oxime hydrochloride exerts its effects primarily through the intercalation into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Epirubicin: A derivative of doxorubicin with a different stereochemistry, leading to variations in its therapeutic profile.
Idarubicin: A synthetic analog of daunorubicin with enhanced lipophilicity and improved cellular uptake
Uniqueness: Daunorubicin oxime hydrochloride is unique due to its oxime modification, which can enhance its stability and alter its interaction with biological targets. This modification can also influence the compound’s pharmacokinetics and toxicity profile, making it a valuable candidate for further research and development .
Eigenschaften
CAS-Nummer |
33644-59-6 |
|---|---|
Molekularformel |
C27H30N2O10 |
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H30N2O10/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3/b29-11+ |
InChI-Schlüssel |
HUDHPOXZMUHYAB-VPUKRXIYSA-N |
Isomerische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/O)/C)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NO)C)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


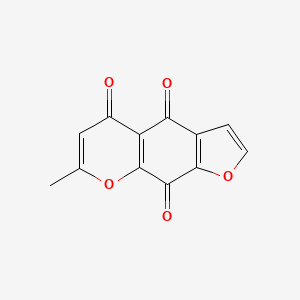
![3-Tert-butylindeno[1,2-c]pyrazol-4(3ah)-one](/img/structure/B10778936.png)
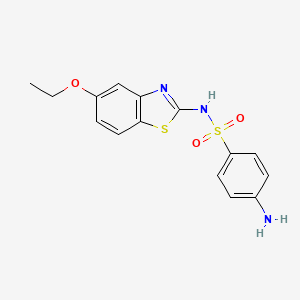
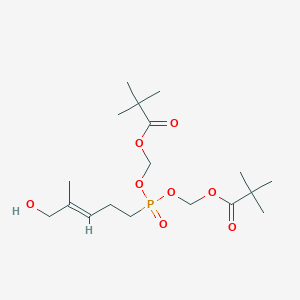
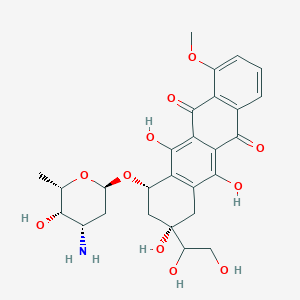

![2-(3-Piperidin-4-Yloxy-1-Benzothiophen-2-Yl)-5-[(1,3,5-Trimethylpyrazol-4-Yl)methyl]-1,3,4-Oxadiazole](/img/structure/B10778961.png)
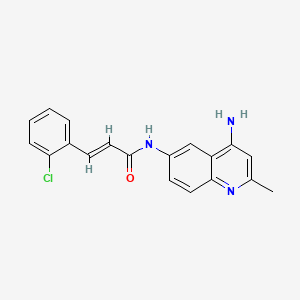
![[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778975.png)
![3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide](/img/structure/B10778979.png)
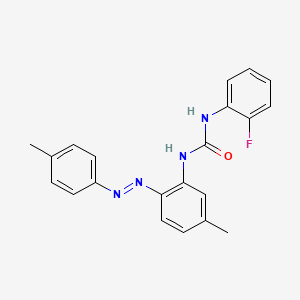
![3-[[6-[3-(Hydroxymethyl)phenyl]-3-methyl-pyridine-2-carbonyl]amino]-2,4-dimethyl-benzoic acid](/img/structure/B10778994.png)
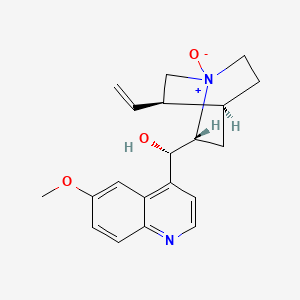
![(5Z,8Z,11Z,14Z)-((8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) icosa-5,8,11,14-tetraenoate](/img/structure/B10779000.png)
